2-Phenylsulfonylbutyric acid
Description
Properties
Molecular Formula |
C10H12O4S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(benzenesulfonyl)butanoic acid |
InChI |
InChI=1S/C10H12O4S/c1-2-9(10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) |
InChI Key |
YLAXLKMAILLMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylsulfonylbutyric acid typically involves the sulfonylation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of 2-Phenylsulfonylbutyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylsulfonylbutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylsulfonyl compounds .
Scientific Research Applications
2-Phenylsulfonylbutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Phenylsulfonylbutyric acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally or functionally related compounds are compared:
4-Phenylbutyric Acid (CAS 1821-12-1)
- Structural Difference : The phenyl group is attached to the fourth carbon of the butyric acid chain, making it a positional isomer of 2-phenylbutyric acid .
- Molecular Formula : Identical (C₁₀H₁₂O₂), but distinct physical properties due to structural isomerism.
- Applications : Used as a laboratory chemical and in substance manufacturing .
- Safety Profile : Classified as an aspiration hazard; first-aid measures for exposure include flushing eyes/skin with water and using respiratory protection .
2-Oxobutyric Acid (CAS 600-18-0)
- Functional Group Difference : A keto acid (α-ketobutyric acid) with a keto group at the second carbon, replacing the phenyl group in 2-phenylbutyric acid .
- Biological Role : A biomarker in metabolic pathways (e.g., HMDB ID HMDB0000005) .
(S)-2-Hydroxy-2-phenylbutyric Acid (CAS 24256-91-5)
- Stereochemical Difference : A stereoisomer with a hydroxyl group at the second carbon, creating chiral centers.
- Applications : Intermediate in asymmetric synthesis (e.g., for pharmaceuticals like β-blockers) .
2-Hydroxyisobutyric Acid (CAS 594-61-6)
- Branching and Functionalization : Features a hydroxyl group and a branched chain (isobutyric acid derivative).
- Molecular Formula : C₄H₈O₃, differing in chain length and functional groups from 2-phenylbutyric acid .
Limitations and Gaps in Evidence
- No data on sulfonyl-containing analogs (e.g., 2-phenylsulfonylbutyric acid) were found in the provided evidence.
- Ecological toxicity and degradation data for most compounds are absent .
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